REACTION_CXSMILES
|
CC[CH2:3][C:4]1[S:8][C:7]([NH:9]C(CN(C)C)=O)=[N:6][N:5]=1.F[C:17](F)(F)[C:18]([NH2:20])=O.[C:23](OI(C1C=CC=CC=1)OC(=O)C)(=O)[CH3:24].[C:38]([O-:41])([O-])=O.[K+].[K+].[CH2:44](Cl)Cl>>[CH3:17][CH2:18][N:20]([CH2:44][C:38]([NH:9][C:7]1[S:8][C:4]([CH3:3])=[N:5][N:6]=1)=[O:41])[CH2:23][CH3:24] |f:3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCC1=NN=C(S1)NC(=O)CN(C)C
|
Name
|
MgO
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
839 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N)(F)F
|
Name
|
Rh(II) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant residue is dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at rt for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue is purified by SiO2 flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |